Rp-8-pip-camps

説明

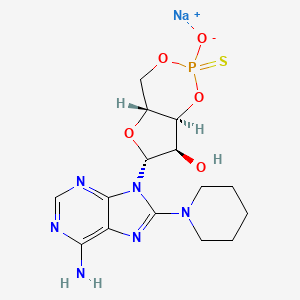

Rp-8-pip-camps is a useful research compound. Its molecular formula is C15H20N6NaO5PS and its molecular weight is 450.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Rp-8-PIP-cAMPS is a potent and selective analog of the protein kinase A (PKA) inhibitor Rp-cAMPS. This compound has garnered attention for its unique biological properties, particularly its role in modulating cyclic adenosine monophosphate (cAMP) signaling pathways. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in the context of metabolic regulation and cellular signaling.

This compound is characterized by its lipophilicity and site-selectivity , making it significantly more membrane-permeant compared to its predecessor, Rp-cAMPS. This property enhances its ability to penetrate cellular membranes and exert effects on intracellular signaling pathways. It is also resistant to degradation by mammalian cyclic nucleotide phosphodiesterases (PDEs), which prolongs its action within biological systems .

The primary mechanism through which this compound exerts its effects is by selectively inhibiting PKA activity. PKA is a critical mediator in various cellular processes, including metabolism, gene expression, and cell proliferation. By inhibiting PKA, this compound can modulate downstream signaling pathways that are typically activated by cAMP .

1. Impact on Insulin Secretion

Research indicates that cAMP plays a pivotal role in insulin secretion from pancreatic β-cells. A study demonstrated that oscillations in cAMP concentrations are crucial for pulsatile insulin release. The application of this compound was shown to amplify insulin secretion through mechanisms involving Epac2 (exchange protein directly activated by cAMP), highlighting the compound's potential in regulating glucose metabolism .

2. Osteoblast Function and Bone Regeneration

In musculoskeletal research, this compound has been implicated in enhancing osteoblast adhesion and function. Studies have shown that activating the cAMP pathway promotes osteogenesis, suggesting that this compound could be beneficial in bone regeneration therapies. The specific modulation of PKA versus Epac pathways using this compound allows for targeted therapeutic strategies in osteoporosis and other bone-related conditions .

3. Effects on Natural Killer (NK) Cells

Another significant area of research involves the role of this compound in immune modulation. A study found that this compound can counteract the inhibition of NK cell activity induced by elevated cAMP levels, thereby enhancing immune responses against tumors. This suggests that manipulating cAMP signaling with this compound could be a novel approach to improve cancer immunotherapy .

Data Table: Summary of Biological Activities

科学的研究の応用

Introduction to Rp-8-PIP-cAMPS

This compound (8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer) is a potent and selective inhibitor of protein kinase A (PKA), particularly targeting the type II isoform. This compound has garnered significant attention in scientific research due to its unique properties, including high lipophilicity, metabolic stability, and selectivity for PKA site B. These attributes make it a valuable tool in various biological applications, particularly in the study of cyclic adenosine monophosphate (cAMP) signaling pathways.

Key Properties

- Chemical Structure : this compound is a phosphorothioate derivative of cAMP.

- Lipophilicity : It is approximately 11 times more lipophilic than its predecessor, Rp-cAMPS, which enhances its membrane permeability.

- Stability : The compound is resistant to degradation by mammalian cyclic nucleotide phosphodiesterases, allowing for prolonged activity in biological systems.

Cell Signaling Studies

This compound is primarily used to investigate cAMP signaling pathways. By inhibiting PKA activity, researchers can elucidate the role of cAMP as a second messenger in various cellular processes.

Musculoskeletal Regenerative Engineering

Research has highlighted the use of cAMP analogs like this compound in regenerative medicine, particularly for musculoskeletal tissues. The compound's ability to modulate PKA activity can influence cellular behaviors such as proliferation and differentiation in stem cells .

Pharmacological Research

The compound serves as a critical tool in pharmacological studies aimed at understanding drug interactions with PKA. Its selective inhibition allows researchers to dissect the pathways involved in drug action and side effects.

Neuroscience Applications

In neuroscience, this compound has been employed to study synaptic plasticity and memory formation by modulating cAMP levels within neurons. This application is crucial for understanding neurodegenerative diseases and developing therapeutic strategies .

Case Study 1: Inhibition of PKA Activity

In a controlled laboratory setting, cells were pretreated with varying concentrations of this compound before stimulation with a first messenger that typically elevates intracellular cAMP levels. The results indicated a dose-dependent decrease in PKA activity, demonstrating the compound's efficacy as an inhibitor.

Case Study 2: Regenerative Effects on Musculoskeletal Cells

A study investigated the effects of this compound on mesenchymal stem cells (MSCs). The application of this compound resulted in enhanced osteogenic differentiation compared to controls, suggesting its potential role in bone regeneration therapies .

Comparative Data Table

| Property/Characteristic | This compound | Rp-cAMPS |

|---|---|---|

| Lipophilicity | High | Moderate |

| Selectivity | Site B of PKA II | Non-selective |

| Membrane Permeability | Excellent | Good |

| Metabolic Stability | High | Moderate |

| Solubility | Water-soluble | Water-soluble |

特性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHHOJPVCBSBI-GLVVJEGASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。